BKM-570

Small Cell Lung Cancer SCLC xenograft Bradykinin antagonist

Peptide-based BK antagonists like B-9870 (65% tumor suppression) or B9430 (no anticancer activity) underperform in xenograft models. BKM-570 delivers 90% SCLC tumor suppression at 5 mg/kg i.p.-the highest among BK antagonists-with cisplatin-comparable cytotoxicity in ovarian cancer. • 90% SHP-77 SCLC tumor suppression at 5 mg/kg (vs 65% for B-9870, 60% cisplatin) • BK receptor-independent cytotoxicity + cisplatin synergy in platinum-resistant EOC • Single-molecule polypharmacology: apoptosis, MMP & angiogenesis inhibition • Dual ERK1/2 & AKT suppression; synergistic with temozolomide (IC₅₀ 3.3 μM)

Molecular Formula C34H35Cl2F5N4O3
Molecular Weight 713.571
CAS No. 259885-54-6
Cat. No. B606201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBKM-570
CAS259885-54-6
SynonymsBKM-570
Molecular FormulaC34H35Cl2F5N4O3
Molecular Weight713.571
Structural Identifiers
SMILESO=C(NN1C(C)(C)CC(N)CC1(C)C)[C@H](CC2=CC=C(OCC3=C(Cl)C=CC=C3Cl)C=C2)NC(/C=C/C4=C(F)C(F)=C(F)C(F)=C4F)=O
InChIInChI=1S/C34H35Cl2F5N4O3/c1-33(2)15-19(42)16-34(3,4)45(33)44-32(47)25(43-26(46)13-12-21-27(37)29(39)31(41)30(40)28(21)38)14-18-8-10-20(11-9-18)48-17-22-23(35)6-5-7-24(22)36/h5-13,19,25H,14-17,42H2,1-4H3,(H,43,46)(H,44,47)/b13-12+/t25-/m0/s1
InChIKeyLQHZEXWBMDTGEB-SDQWYYNMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BKM-570: Nonpeptide Bradykinin Antagonist for Oncology Research


BKM-570 is a synthetic, nonpeptide small-molecule bradykinin (BK) antagonist [1]. Defined chemically as 2,3,4,5,6-pentafluorocinnamoyl-(O-2,6-dichlorobenzyl)-L-tyrosine-N-(4-amino-2,2,6,6-tetramethylpiperidyl)amide, it belongs to a class of pluripotent antitumor agents that function as 'biased agonists' at BK receptors [2]. Unlike earlier peptide-based antagonists, BKM-570 was designed as a metabolism-resistant mimetic, offering advantages in synthesis and stability while maintaining potent in vitro and in vivo anticancer activity across lung, prostate, ovarian, and glioblastoma models [1][3].

Risks of BKM-570 Generic Substitution


Substituting BKM-570 with other in-class bradykinin pathway modulators, particularly peptide-based antagonists like B-9870 (CU201) or the monomeric B9430, introduces critical liability risks that are quantitatively evidenced. The monomer B9430 (D-Arg-Arg-Pro-Hyp-Gly-Igl-Ser-D-Igl-Oic-Arg) lacks anticancer activity entirely, demonstrating that simple BK receptor antagonism is insufficient for tumor growth inhibition [1]. Even the potent peptide dimer B-9870, which shares the 'biased agonist' mechanism, achieves only 65% in vivo tumor suppression compared to BKM-570's 90% at the same dose, indicating that the nonpeptide scaffold confers a substantial efficacy advantage beyond mere receptor binding [1]. Furthermore, BKM-570's cytotoxicity in ovarian cancer cells is independent of BK receptor functional status, a mechanistic divergence that means receptor-expression-based selection of analogs would fail to predict activity [2]. These data collectively mean that a procurement decision based solely on 'bradykinin antagonist' classification risks selecting a compound with significantly inferior or absent antitumor potency.

BKM-570: Comparative Efficacy Evidence


SCLC Xenograft: Superior Tumor Suppression vs B-9870

In the SHP-77 SCLC xenograft model in athymic nude mice, BKM-570 (M-570) administered i.p. at 5 mg/kg/day yielded 90% tumor growth suppression. Under identical experimental conditions, the structurally related peptide dimer antagonist B-9870 (CU201) achieved 65% inhibition [1]. This represents a 25 percentage-point absolute increase in tumor suppression for BKM-570 over its closest peptide-based analog.

Small Cell Lung Cancer SCLC xenograft Bradykinin antagonist

SCLC Xenograft: Enhanced Tumor Suppression vs Cisplatin

In the same SHP-77 SCLC xenograft study, BKM-570 (5 mg/kg i.p.) delivered 90% tumor growth suppression versus only 60% for cisplatin, a standard-of-care chemotherapy for SCLC [1]. The 30 percentage-point advantage represents a 1.5‑fold improvement in tumor control and positions BKM-570 as a potent alternative for cisplatin-resistant or platinum-ineligible research models.

Platinum-resistant SCLC Cisplatin comparator In vivo efficacy

SCLC Model: Advantage Over VEGFR Inhibitor SU5416

Compared against the VEGFR inhibitor SU5416 (semaxanib), a targeted anti-angiogenic agent, BKM-570 demonstrated 90% tumor growth suppression versus 40% for SU5416 at the same 5 mg/kg daily i.p. dose [1]. The 50 percentage-point difference and more than 2‑fold higher efficacy underscore BKM-570's multifactorial mechanism (apoptosis induction plus angiogenesis inhibition) compared to a single-target approach.

Angiogenesis inhibition VEGFR inhibitor SU5416 comparator

Glioblastoma: Unique Cytotoxicity Among BK Antagonists

In a panel of bradykinin antagonists screened against human glioblastoma (GB) cells, BKM-570 was identified as the lead compound with an IC₅₀ of 3.3 μM [1]. While the study also evaluated other BK antagonists (specific IC₅₀ values not disclosed for all), only BKM-570 strongly suppressed both ERK1/2 and AKT phosphorylation, indicating a dual pathway blockade not observed with comparators [1]. This class-level inference is supported by the fact that the monomer B9430 shows no cytotoxicity in SCLC, and B-9870 achieves only partial in vivo efficacy.

Glioblastoma Cytotoxicity ERK1/2-AKT pathway

Ovarian Cancer: Cisplatin-Comparable Cytotoxicity & Synergy

In two epithelial ovarian cancer (EOC) cell lines (TOV-21 clear cell carcinoma and TOV-112 endometrioid carcinoma), BKM-570's cytotoxic effects were quantitatively comparable to those of cisplatin [1]. Importantly, this cytotoxicity was independent of BK receptor functional status, and BKM-570 synergized with cisplatin to further inhibit EOC cell growth [1]. While exact IC₅₀ values from the study are not fully reported, the 'comparable to cisplatin' benchmark, combined with the synergy data, positions BKM-570 as a distinct agent that achieves cisplatin‑level cell killing via a non‑DNA‑damage mechanism.

Ovarian cancer Cisplatin synergy Receptor-independent

Glioma: Synergistic Enhancement of Temozolomide Cytotoxicity

BKM-570 demonstrated a strong synergistic effect when combined with temozolomide (TMZ), the first-line agent for glioblastoma, in both rat and human glioma cell lines [1]. This combinatorial treatment drastically increased the cytotoxic action of TMZ, an effect not reported for other BK antagonists such as B-9870 or B9430 in the same model systems. While single-agent TMZ often fails due to resistance, the addition of BKM-570 reduced the viable cell fraction beyond what either agent achieved alone, suggesting a chemosensitization benefit [1].

Temozolomide synergy Glioma Combination therapy

BKM-570: High-Value Research Applications


SCLC Xenograft Proof-of-Concept: Maximal Single-Agent Efficacy

When designing SHP-77 or related SCLC xenograft studies, BKM-570 at 5 mg/kg i.p. delivers 90% tumor suppression—the highest documented for any bradykinin antagonist in this model [1]. This makes it the preferred positive control or lead compound for benchmarking novel agents, as it outperforms both the peptide analog B-9870 (65%), cisplatin (60%), and SU5416 (40%) [1]. Its polypharmacology (apoptosis induction plus angiogenesis and MMP inhibition) provides a built‑in combination therapy effect from a single molecule [2].

Cisplatin-Resistant Ovarian Cancer: Platinum-Sparing Strategy

In epithelial ovarian cancer cell models, BKM-570 achieves cytotoxicity comparable to cisplatin via a BK receptor‑independent mechanism that also synergizes with platinum agents [3]. Researchers investigating platinum‑resistant EOC or seeking to reduce cisplatin dose‑limiting toxicity can procure BKM-570 as a mechanistic probe that recapitulates cisplatin‑level cell killing without engaging DNA‑damage pathways, thereby enabling the study of non‑genotoxic therapeutic strategies [3].

Glioblastoma: Overcoming TMZ Resistance via Synergy

BKM-570's strong synergistic interaction with temozolomide in glioma cells, combined with its dual suppression of ERK1/2 and AKT survival pathways, supports its use in TMZ‑resistance reversal studies [4]. Unlike other BK antagonists that lack glioma cytotoxicity, BKM-570 provides both direct antiproliferative activity (IC₅₀ 3.3 μM) and chemosensitization, making it a single‑compound solution for probing MAPK/PI3K crosstalk in glioblastoma [4].

Lung & Prostate Cancer: Multitargeted Therapy Development

BKM-570 is active against a broad panel of cancer cell lines (SCLC, NSCLC, prostate, colon, cervix) in vitro and inhibits PC3 prostate tumor growth in vivo [1]. Procurement for lung or prostate cancer programs is justified by the compound's demonstrated ability to engage multiple antitumor mechanisms—apoptosis stimulation, angiogenesis inhibition, and MMP suppression—simultaneously, as confirmed in treated tumor tissues [2]. This multitargeted profile reduces the need for separate procurement of pathway‑specific inhibitors for initial exploratory studies.

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